molecular formula C12H11ClN4 B2826895 6-chloro-4,11,13-trimethyl-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaene CAS No. 890622-44-3

6-chloro-4,11,13-trimethyl-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaene

Cat. No.: B2826895
CAS No.: 890622-44-3
M. Wt: 246.7
InChI Key: BYXTVDMHMWWYTP-UHFFFAOYSA-N
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Description

4-Chloro-2,8,10-trimethylpyrido[2’,3’:3,4]pyrazolo[1,5-a]pyrimidine is a heterocyclic compound that features a unique fused ring system. This compound is of significant interest in medicinal chemistry due to its potential biological activities, particularly as a kinase inhibitor.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2,8,10-trimethylpyrido[2’,3’:3,4]pyrazolo[1,5-a]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of appropriate pyrimidine and pyrazole derivatives under controlled conditions. The reaction conditions often involve the use of strong acids or bases as catalysts and may require elevated temperatures to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield and reduce costs. This could include the use of continuous flow reactors and automated synthesis techniques to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2,8,10-trimethylpyrido[2’,3’:3,4]pyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Cyclization Reactions: Further cyclization can occur to form more complex ring systems.

Common Reagents and Conditions

Common reagents used in these reactions include strong acids or bases, oxidizing agents like potassium permanganate, and reducing agents such as sodium borohydride. The reactions typically require controlled temperatures and may involve inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the chlorine atom.

Scientific Research Applications

4-Chloro-2,8,10-trimethylpyrido[2’,3’:3,4]pyrazolo[1,5-a]pyrimidine has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a kinase inhibitor, particularly in cancer research.

    Biological Studies: It is used in studies to understand its mechanism of action and its effects on cellular processes.

    Chemical Biology: The compound serves as a tool to probe biological pathways and identify potential therapeutic targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-2,8,10-trimethylpyrido[2’,3’:3,4]pyrazolo[1,5-a]pyrimidine is unique due to its specific substitution pattern and the presence of a chlorine atom, which can be further modified to create a variety of derivatives with potentially enhanced biological activities.

Properties

IUPAC Name

6-chloro-4,11,13-trimethyl-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN4/c1-6-4-7(2)14-11-10(6)12-15-8(3)5-9(13)17(12)16-11/h4-5H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYXTVDMHMWWYTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=NN3C(=CC(=NC3=C12)C)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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